methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
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Properties
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13(20(26)28-3)29-21-24-23-19(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-13,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYNDKZKDHAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anticonvulsant activities. The unique structural features of this compound, which include indole and triazole moieties, suggest significant potential for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 366.43 g/mol. The presence of multiple functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 852145-43-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds with triazole rings exhibit significant antifungal activity against various pathogens. For instance, studies have shown that derivatives similar to this compound demonstrate potent inhibitory effects against fungi such as Candida albicans and Aspergillus fumigatus .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | Candida albicans | 0.0156 |
| Triazole Derivative B | Aspergillus fumigatus | 0.5 |
Antibacterial Activity
The antibacterial properties of triazole compounds have also been documented. Studies reveal that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed MIC values significantly lower than standard antibiotics like vancomycin .
Antibacterial Activity Summary:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 0.125 |
| Triazole Derivative D | Escherichia coli | 0.5 |
Anticancer Activity
Research on the anticancer potential of triazole derivatives indicates promising results in inhibiting cancer cell proliferation. The compound's ability to interfere with cancer cell signaling pathways has been highlighted in various studies .
Cell Line Studies:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF7 (Breast Cancer) | 15 |
Case Studies
- Study on Antifungal Efficacy : A recent study evaluated a series of triazole derivatives for their antifungal efficacy against multiple strains of Candida. The results indicated that compounds with indole substitutions demonstrated superior activity compared to other derivatives.
- Antibacterial Screening : Another study focused on the antibacterial properties of triazole-based compounds against drug-resistant strains of Staphylococcus aureus. The findings revealed that certain modifications in the triazole structure significantly enhanced antibacterial potency.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate.
Case Studies
- Study on Human Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity.
Research Findings
In silico docking studies suggest that it may act as an inhibitor of key inflammatory enzymes such as lipoxygenase. This property could be beneficial in developing treatments for inflammatory diseases .
Other Therapeutic Applications
Beyond oncology and inflammation, this compound may have applications in:
- Antimicrobial Activity : Preliminary studies indicate that triazole derivatives can exhibit antimicrobial properties against various pathogens.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of Triazole Ring : Utilizing appropriate precursors to create the triazole moiety.
- Thioether Formation : Introducing the thio group via nucleophilic substitution reactions.
- Esterification : Finalizing the structure through esterification processes.
Summary Table of Applications
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
Thiosemicarbazides, prepared via the reaction of hydrazines with isothiocyanates, undergo cyclization under acidic or basic conditions to yield 1,2,4-triazole-thiols. For instance, 3-methoxyphenylhydrazine reacts with methyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate, which cyclizes in aqueous NaOH to produce 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Key parameters include:
- Reagents : 3-Methoxyphenylhydrazine, methyl isothiocyanate, NaOH.
- Conditions : Reflux in ethanol (4 h), followed by cyclization in basic aqueous medium.
- Yield : 85–88%.
- Characterization : IR spectra show C=S (1191 cm⁻¹) and C=O (1698 cm⁻¹) stretches. ¹H-NMR reveals aromatic protons at δ 6.68–7.55 ppm and methylene groups at δ 2.40–2.90 ppm.
Hydrazine-Carbonyl Condensation
Alternative routes involve condensing 3-methoxyphenylhydrazine with 1H-indole-3-carbaldehyde to form a hydrazone, which is subsequently treated with thiourea or ammonium thiocyanate under acidic conditions to yield the triazole ring. This method directly incorporates the indole moiety during cyclization.
Functionalization with Indole and 3-Methoxyphenyl Groups
Direct Incorporation During Triazole Formation
In a one-pot approach, 1H-indole-3-carbaldehyde and 3-methoxyphenylhydrazine condense to form a hydrazone, which undergoes cyclization with thiourea in HCl to yield the triazole core with pre-installed substituents. This method simplifies the synthesis but requires precise stoichiometry to avoid byproducts.
Thioether Linkage Formation
The thioether bond is established via alkylation of the triazole-thiol with methyl 2-bromopropanoate.
Alkylation Reaction
- Reagents : 4-(3-Methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, methyl 2-bromopropanoate, K₂CO₃.
- Conditions : DMF, room temperature, 6 h.
- Yield : 70–75%.
- Mechanism : The thiolate ion nucleophilically attacks the α-carbon of the bromoester, displacing bromide.
- Characterization : IR loss of S-H stretch (3250 cm⁻¹) confirms thioether formation. ¹H-NMR shows propanoate methyl at δ 1.54 ppm and methoxy at δ 3.82 ppm.
Optimization and Challenges
Regiochemical Control
The 1,2,4-triazole’s regiochemistry is influenced by the cyclization agent. Basic conditions favor thiolate formation at position 3, while acidic conditions may lead to thiadiazole byproducts.
Side Reactions
- Oxidation : Thiol intermediates are prone to oxidation; reactions require inert atmospheres.
- Over-Alkylation : Excess alkylating agent can lead to di-thioethers, necessitating controlled stoichiometry.
Comparative Analysis of Synthetic Routes
Spectroscopic and Analytical Data
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
Industrial and Environmental Considerations
Solvent Selection
DMF and ethanol are preferred for their solubility profiles, though DMF poses toxicity concerns. Alternative solvents like PEG-400 show promise in reducing environmental impact.
Catalyst Recycling
Copper catalysts from click chemistry steps can be recovered via ion-exchange resins, improving sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Use 2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetonitrile derivatives as starting materials. React in absolute alcohol (e.g., propanol or butanol) with dry hydrogen chloride under reflux .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Step 3 : Recrystallize the crude product from ethanol to enhance purity, as demonstrated for analogous triazole derivatives (yields: 48–83%) .
- Key Data : Synthesized compounds exhibit color variations (brown, white, yellow) and solubility in organic solvents (e.g., ethanol, chloroform) but limited water solubility .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Structural Confirmation : Use H NMR and C NMR to verify substituent positions and connectivity, as shown for related triazole-thio derivatives .
- Purity Assessment : Employ elemental analysis (C, H, N, S) to confirm stoichiometry (e.g., ±0.3% deviation from theoretical values) .
- Functional Groups : Analyze IR spectra for characteristic bands (e.g., C=O at ~1700 cm, C=S at ~1220 cm) .
- Advanced Techniques : X-ray crystallography (for single crystals) provides bond lengths and angles, critical for resolving stereochemical ambiguities .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water, necessitating solvent optimization for biological assays .
- Stability : Store under inert atmospheres (N or Ar) at –20°C to prevent oxidation of the thioether (–S–) and triazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology :
- Purity Control : Validate compound purity via HPLC (>95%) and elemental analysis to exclude confounding effects from impurities .
- Assay Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
- Cross-Validation : Compare results across multiple models (e.g., in vitro enzymatic assays vs. cell-based assays) to confirm target specificity .
- Example : Discrepancies in antioxidant vs. antimicrobial activities may arise from assay-specific redox conditions or microbial strain variability .
Q. What computational approaches are recommended for predicting the biological targets and mechanisms of action?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450) or receptors (e.g., indole-binding proteins) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxyphenyl vs. indole groups) on bioactivity using Molinspiration or MOE software .
- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of specific substituents?
- Methodology :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) .
- Biological Testing : Compare IC values in assays (e.g., antifungal, anticancer) to identify critical substituents .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
